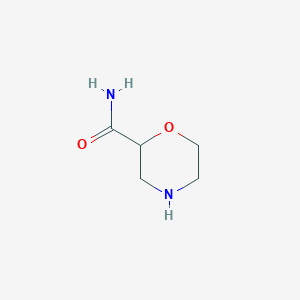
Morpholine-2-carboxamide
Vue d'ensemble
Description
Morpholine-2-carboxamide is a derivative of morpholine . Morpholine is a common additive used for pH adjustment in both fossil fuel and nuclear power plant steam systems .
Synthesis Analysis
The synthesis of morpholines, including this compound, has been a subject of research. They are generally synthesized from 1,2-amino alcohols and related compounds .Molecular Structure Analysis
The molecular structure of this compound is C5H11ClN2O2 . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis
Morpholines are synthesized from 1,2-amino alcohols and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Applications De Recherche Scientifique
T-Type Ca2+ Channel Blockers
Morpholine-2-carboxamide derivatives, specifically Morpholin-2-one-5-carboxamide derivatives, have shown promise as selective T-type Ca2+ channel blockers. These compounds, developed using the Ugi multicomponent reaction, demonstrated potent and selective blocking activities on T-type Ca2+ channels, which could have implications in various therapeutic areas (Ku et al., 2006).
Corrosion Inhibition
Morpholine-4-carboxamide derivatives have been studied as corrosion inhibitors for mild steel. These compounds showed significant inhibition of mild steel corrosion, suggesting their potential in corrosion prevention applications (Nnaji et al., 2017).
Synthesis of Enantiopure Morpholines
Morpholine-3-carboxamide derivatives have been synthesized through sequential ring opening and mono-O-sulfonylation processes, leading to the creation of enantiopure 2,6-disubstituted morpholines. This process holds significance in the development of chiral molecules for various applications (Foschi et al., 2017).
Synthesis of Morpholines via Sulfinamides
Sulfinamides have been used as effective amine protecting groups in the conversion of amino alcohols into morpholines. This methodology has been demonstrated in the synthesis of antidepressant drugs, showcasing the importance of morpholine derivatives in pharmaceutical synthesis (Fritz et al., 2011).
Chemical Transformations with Active Manganese
Aromatic aziridine 2-carboxamides, including morpholine-derived ones, have been transformed into 2-aminoamides using active manganese. This novel, regioselective transformation process opens up new possibilities for chemical synthesis and modifications (Concellón et al., 2010).
Development of Antimicrobial Agents
Morpholine moiety-containing 1,2,4-triazole derivatives have been synthesized and evaluated as antimicrobial agents. The incorporation of the morpholine structure into these compounds highlights its role in enhancing antimicrobial properties (Sahin et al., 2012).
Safety and Hazards
Orientations Futures
Recent progress in the synthesis of morpholines has discovered fundamentally new strategies for the synthesis of the morpholine motif, such as the stannyl amine protocol (SnAP) and silicon amine protocol (SLAP). The involvement of MCR methods in the chemistry of morpholines is also worth mentioning .
Mécanisme D'action
Target of Action
Morpholine-2-carboxamide is a derivative of morpholine, a six-membered aliphatic saturated ring with the formula C4H9NO . The primary target of morpholine derivatives is suggested to be QcrB, a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex that is responsible for driving oxygen-dependent respiration .
Mode of Action
For instance, some morpholine derivatives have been found to inhibit several kinases enzymes involved in cytokinesis and cell cycle regulation .
Biochemical Pathways
It is suggested that the compound may affect the pathways related to oxygen-dependent respiration due to its interaction with the qcrb subunit of the menaquinol cytochrome c oxidoreductase .
Result of Action
Based on its suggested target, it may influence cellular respiration and potentially disrupt the cell cycle .
Propriétés
IUPAC Name |
morpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOAQQZECGQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135072-13-8 | |
| Record name | morpholine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



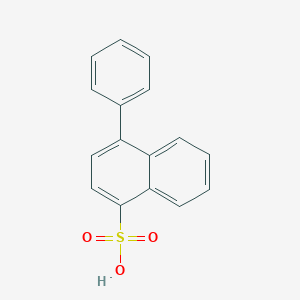
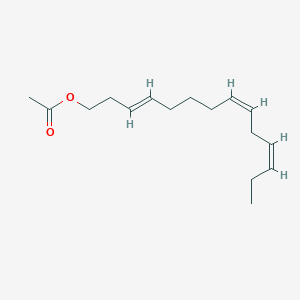
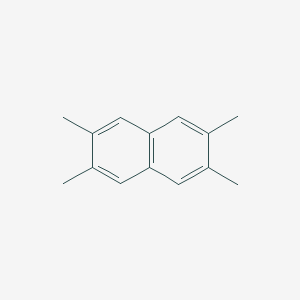



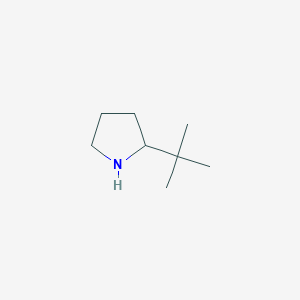
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)


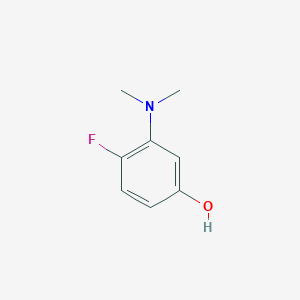
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)